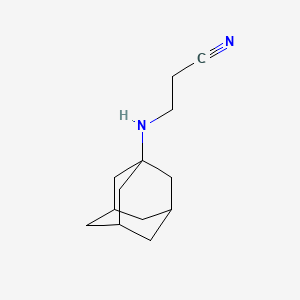
3-(Adamantan-1-ylamino)-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Adamantan-1-ylamino)-propionitrile (3-APN) is an organic compound that has been studied for its potential applications in synthetic chemistry, drug discovery, and biochemistry. It is a member of the adamantane family of compounds and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
3-(Adamantan-1-ylamino)-propionitrile has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles and polycyclic aromatic compounds. It has also been used in the synthesis of drugs, such as the anticonvulsant drug pregabalin. In addition, 3-(Adamantan-1-ylamino)-propionitrile has been used to study the biochemical and physiological effects of adamantane derivatives on cells and organisms.
Mécanisme D'action
The mechanism of action of 3-(Adamantan-1-ylamino)-propionitrile is not yet fully understood. However, it is believed to act as a modulator of signal transduction pathways, which may explain its use as a starting material for drug synthesis. In addition, 3-(Adamantan-1-ylamino)-propionitrile has been shown to interact with several enzymes, suggesting that it may act as an enzyme inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Adamantan-1-ylamino)-propionitrile have been studied in several organisms, including mice and rats. In mice, 3-(Adamantan-1-ylamino)-propionitrile has been shown to reduce inflammation and improve liver function. In rats, 3-(Adamantan-1-ylamino)-propionitrile has been shown to reduce levels of cholesterol and triglycerides in the blood. In addition, 3-(Adamantan-1-ylamino)-propionitrile has been shown to have an analgesic effect, suggesting its potential use as a pain reliever.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Adamantan-1-ylamino)-propionitrile has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it cost-effective for research applications. In addition, 3-(Adamantan-1-ylamino)-propionitrile has a relatively low toxicity, making it safe to use in experiments. However, 3-(Adamantan-1-ylamino)-propionitrile has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, 3-(Adamantan-1-ylamino)-propionitrile has a relatively low solubility in organic solvents, making it difficult to use in organic synthesis reactions.
Orientations Futures
The potential future directions for 3-(Adamantan-1-ylamino)-propionitrile research are numerous. Further research is needed to understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to develop efficient and cost-effective synthesis methods for 3-(Adamantan-1-ylamino)-propionitrile. Finally, 3-(Adamantan-1-ylamino)-propionitrile could be used as a starting material for the synthesis of a variety of organic compounds, including drugs, and further research is needed to explore its potential applications in drug discovery.
Méthodes De Synthèse
3-(Adamantan-1-ylamino)-propionitrile can be synthesized through a two-step process. First, a Grignard reaction is used to prepare an intermediate, 3-amino-1-adamantanecarboxylic acid. This intermediate is then reacted with propionitrile to produce 3-(Adamantan-1-ylamino)-propionitrile. This synthesis method has been demonstrated to be efficient and cost-effective, making it an attractive choice for research applications.
Propriétés
Numéro CAS |
32901-14-7 |
|---|---|
Nom du produit |
3-(Adamantan-1-ylamino)-propionitrile |
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3-(1-adamantylamino)propanenitrile |
InChI |
InChI=1S/C13H20N2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,1,3-9H2 |
Clé InChI |
DRROTNRHCXFLBA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
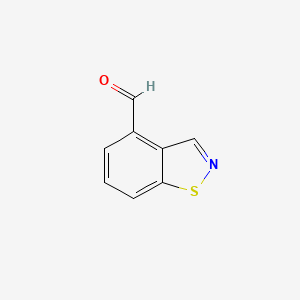

![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
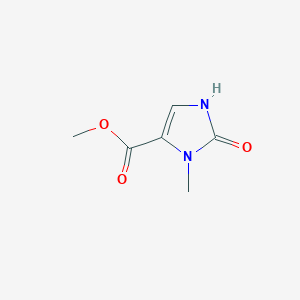
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)
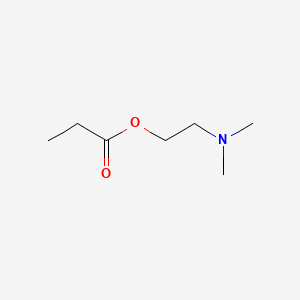
![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
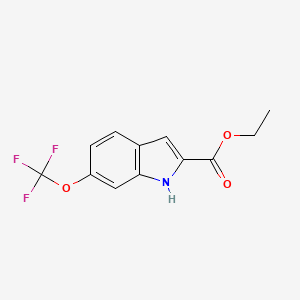
![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)
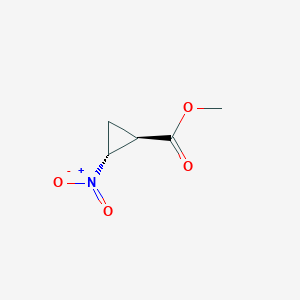

![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)